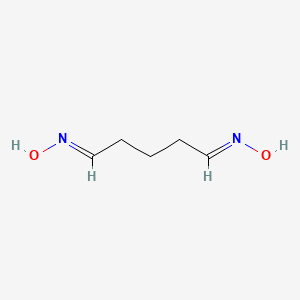

GLUTARALDEHYDEDIOXIME

描述

Significance of Vicinal Dioximes in Synthetic Chemistry and Material Science Research

Vicinal dioximes, also known as vic-dioximes, are organic compounds containing two oxime groups on adjacent carbon atoms. Since their discovery in the early 20th century, they have been extensively used as chelating agents in coordination chemistry. nih.govresearchgate.net The ability of vic-dioximes to form stable and often colorful complexes with transition metals has made them valuable analytical reagents, particularly for the detection of nickel. wikipedia.orgresearchgate.net

In synthetic chemistry, vic-dioximes serve as versatile building blocks for the synthesis of various heterocyclic compounds. acs.org Their reactivity allows for the construction of complex molecular architectures, which is of significant interest in the development of new pharmaceuticals and other functional molecules. numberanalytics.comnumberanalytics.com

In material science, vic-dioximes and their metal complexes are explored for their potential in creating novel materials with specific electronic, optical, and catalytic properties. dergipark.org.trresearchgate.net For instance, research has shown that crosslinking chitosan (B1678972) membranes with glutaraldehydedioxime enhances their structural integrity, swelling resistance, and mechanical stability. smolecule.com These materials have potential applications in areas such as biomedical engineering and water purification. smolecule.comdergipark.org.tr

Historical Context of this compound within Oxime Chemistry Research

The study of oximes dates back to the 19th century, with their synthesis first achieved through the reaction of hydroxylamine (B1172632) with aldehydes and ketones. wikipedia.orgnumberanalytics.com This discovery laid the foundation for a rich field of organic chemistry. numberanalytics.comnumberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its chemical structure. wikipedia.org

The synthesis of this compound specifically involves the reaction of glutaraldehyde (B144438) with hydroxylamine. smolecule.com An improved preparation method involves a multi-step process starting from pyridine (B92270), leading to the formation of glutaraldehyde dioxime, which is then converted to glutaraldehyde in an aqueous solution. researchgate.netresearchgate.net Early research into oximes was largely driven by their utility in the characterization and purification of carbonyl compounds. testbook.com Over time, the unique reactivity of the oxime group, including its ability to undergo rearrangements like the Beckmann rearrangement, expanded its role in organic synthesis. wikipedia.orgacs.org

Current Research Frontiers and Emerging Interests for Dioxime Compounds

Current research on dioxime compounds, including this compound, is focused on several key areas:

Development of Novel Catalysts: The metal complexes of vic-dioximes are being investigated as catalysts for various organic transformations. nih.govdergipark.org.tr Their stable and well-defined structures make them promising candidates for designing efficient and selective catalysts.

Advanced Materials: There is a growing interest in incorporating dioxime functionalities into polymers and other materials to impart specific properties. researchgate.netnumberanalytics.com For example, the use of this compound as a crosslinking agent for biopolymers like chitosan is a subject of ongoing research. smolecule.com

Environmental Applications: The ability of dioximes to chelate metal ions is being explored for environmental remediation, such as the removal of heavy metals from wastewater. smolecule.com

Energetic Materials: The structural units of some nitrogen-rich furazan (B8792606) and furoxan-based compounds, which can be synthesized from dioximes, are significant in the development of energetic materials. frontiersin.org

Supramolecular Chemistry: The self-assembly of dioxime-metal complexes into larger, ordered structures is a fascinating area of research with potential applications in nanotechnology and sensor technology. researchgate.net

Data on this compound

| Property | Value |

| IUPAC Name | N'-(5-hydroxyiminopentylidene)hydroxylamine |

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| CAS Number | 6635-57-0 |

| Canonical SMILES | C(CC=NO)CC=NO |

| InChI Key | AVRPCDNPQAKCNP-UHFFFAOYSA-N |

Source: smolecule.com

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of glutaraldehyde with hydroxylamine hydrochloride in an aqueous solution. The reaction is typically carried out at a controlled temperature, followed by the addition of a base, such as potassium carbonate, to facilitate the formation of the dioxime. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

(NE)-N-[(5E)-5-hydroxyiminopentylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPCDNPQAKCNP-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=NO)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=N/O)C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Research of Glutaraldehydedioxime

Established and Novel Synthetic Pathways for Glutaraldehydedioxime

The synthesis of this compound can be achieved through several methods, each with its own set of advantages and reaction conditions.

Traditional Synthetic Approaches for Dioxime Formation

The most established method for synthesizing this compound involves the reaction of glutaraldehyde (B144438) with hydroxylamine (B1172632). smolecule.com This reaction is typically carried out in an aqueous solution. In one common procedure, glutaraldehyde is reacted with hydroxylamine hydrochloride in water at a temperature between 0 and 20 degrees Celsius for approximately 30 minutes. The addition of a base, such as potassium carbonate or sodium carbonate, facilitates the formation of the dioxime. smolecule.comgoogle.com

The general chemical equation for this reaction is: CHO-(CH₂)₃-CHO + 2 NH₂OH·HCl + 2 Na₂CO₃ → HON=CH-(CH₂)₃-CH=NOH + 2 NaCl + 2 H₂O + 2 CO₂

This traditional approach is a straightforward and widely used method for producing this compound.

Advanced Catalytic Methods in this compound Synthesis

Research into more advanced synthetic methods has explored the use of catalysts to improve efficiency and selectivity. While specific catalytic systems for this compound are not extensively detailed in the provided results, general advancements in dioxime synthesis are relevant. For instance, the use of phase transfer catalysts like poly(ethylene glycol)-400 (PEG-400) has been shown to be effective in the synthesis of other methylene (B1212753) dioximes under mild conditions. tandfonline.com This suggests potential for similar catalytic systems to be adapted for this compound synthesis.

Furthermore, bifunctional catalysts have been developed for related reactions, such as the dehydration-hydrogenation of 2,5-diformylfuran dioxime. rsc.orgrsc.org These catalysts, which can possess both acidic and metallic sites, facilitate multiple reaction steps in a single pot, enhancing efficiency. rsc.org For example, a Rh/HZSM-5 catalyst has been shown to be effective in the conversion of a dioxime to a diamine. rsc.orgrsc.org The principles of such catalytic systems could be applied to develop more advanced synthetic routes for this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to chemical synthesis. essentialchemicalindustry.orgacs.org In the context of this compound synthesis, this translates to several potential improvements over traditional methods.

One key principle is the use of safer solvents. essentialchemicalindustry.org Traditional synthesis of this compound often uses water as a solvent, which is considered a green solvent. smolecule.com Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The traditional synthesis of this compound from glutaraldehyde and hydroxylamine has a good atom economy.

Further greening of the synthesis could involve the use of biocatalysts or catalysts that operate under milder conditions, reducing energy consumption. essentialchemicalindustry.orgacs.org For example, the use of recyclable solid acid catalysts like Amberlyst-15 has been demonstrated in the dehydration of related dioximes, offering a more environmentally friendly alternative to traditional acid catalysts. acs.org The development of biocatalytic routes, potentially using enzymes like aldoxime dehydratases, could also offer a more sustainable pathway to dioxime-related compounds.

Functionalization and Derivatization Strategies of the this compound Moiety

The two oxime functional groups in this compound provide reactive sites for further chemical modification, allowing for the creation of a wide range of derivatives with tailored properties.

Development of this compound Derivatives for Specific Research Applications

The ability to functionalize this compound makes it a valuable building block in the synthesis of more complex molecules. For instance, dioximes are known to form stable complexes with various metal ions, making them useful in coordination chemistry. tandfonline.com The modification of this compound could lead to ligands with specific metal-binding properties.

Derivatization can also be used to create precursors for polymers. The conversion of dioximes to other functional groups, such as nitriles or amines, is a key strategy. rsc.orgacs.org For example, the dehydration of a dioxime can yield a dinitrile, which is a valuable monomer in polymer chemistry. acs.org Similarly, the reduction of the oxime groups can produce diamines. rsc.org

Glutaraldehyde itself is a well-known cross-linking agent used to functionalize various materials, including polymers and biomaterials. e3s-conferences.orgnih.gov this compound, as a derivative, could potentially be used in similar applications or as a precursor to novel cross-linking agents. The reaction of glutaraldehyde with primary amines to form imine bonds is a key mechanism in its cross-linking ability. wikipedia.orgatamanchemicals.com

Investigation of Reaction Mechanisms in this compound Functionalization

Understanding the reaction mechanisms involved in the functionalization of this compound is crucial for controlling the synthesis of its derivatives and optimizing reaction conditions. The fundamental reaction of aldehydes with hydroxylamine to form oximes proceeds through a nucleophilic addition followed by dehydration.

The functionalization of the oxime groups can proceed through various pathways. For example, the dehydration of aldoximes to nitriles can be catalyzed by acids. acs.org The mechanism involves the protonation of the oxime oxygen, followed by the elimination of water.

The reaction of glutaraldehyde with amines, a process related to the potential applications of its derivatives, has been studied to understand its cross-linking mechanism. nih.govnih.gov It is understood that glutaraldehyde can exist in various forms in solution, including polymeric structures, and that its reaction with amines leads to the formation of stable imine linkages, often stabilized by conjugation. nih.gov The study of these mechanisms provides insight into how this compound and its derivatives might interact with other molecules.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govmdpi.comresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules. nih.govmdpi.com While direct multi-component reactions utilizing this compound as a primary reactant are not extensively documented in scientific literature, its derivative, glutaraldehyde, is a known participant in such reactions. This compound serves as a precursor in the synthesis of aqueous glutaraldehyde, which can then be employed in MCRs for the synthesis of complex nitrogen-containing heterocycles. researchgate.netorgsyn.org

A notable example is the Ugi four-component reaction (Ugi-4CR), a cornerstone of MCR chemistry used to synthesize α-acetamido carboxamide derivatives. nih.govnih.govresearchgate.net Research has demonstrated the use of glutaraldehyde in an Ugi reaction to produce piperidine (B6355638) derivatives. researchgate.net Specifically, the reaction of glutaraldehyde, an isocyanide, and an amino acid ester leads to the formation of trans-2,6-piperidinedicarboxamides. researchgate.net This transformation highlights the utility of the glutaraldehyde scaffold, accessible from its dioxime, in the construction of heterocyclic systems through multi-component strategies.

The general mechanism of the Ugi reaction begins with the condensation of an aldehyde or ketone with an amine to form an imine. beilstein-journals.org This is followed by the addition of the isocyanide and a carboxylic acid to yield the final α-acylamino carboxamide product. wikipedia.org In the case of the reaction involving glutaraldehyde, it provides the dialdehyde (B1249045) functionality for the construction of the piperidine ring.

The components and resulting product of this specific Ugi reaction are detailed in the table below.

| Reactant/Product | Chemical Name | Role in Reaction |

| Reactant | Glutaraldehyde | Aldehyde component |

| Reactant | Isocyanide | Isocyanide component |

| Reactant | Glycine (B1666218) methyl ester | Amine and Carboxylic Acid Component |

| Product | trans-2,6-Piperidinedicarboxamide | Heterocyclic product |

This reaction serves as a model for the potential of this compound-derived compounds in the field of multi-component synthesis, offering a pathway to complex molecular architectures.

Coordination Chemistry and Metal Complexation Research of Glutaraldehydedioxime

Ligand Design and Coordination Modes of Glutaraldehydedioxime and its Derivatives

The effectiveness of a ligand in coordination chemistry is highly dependent on its structural and electronic properties. slideshare.net this compound (GDO) offers a compelling scaffold for ligand design due to the presence of two oxime groups, -C(H)=N-OH, which are well-known for their ability to coordinate with metal ions. The nitrogen and oxygen atoms of the oxime moiety provide potential donor sites, allowing for multiple coordination modes.

The primary coordination mode for dioximes like GDO involves chelation, where both oxime groups of a single ligand molecule bind to a central metal ion. This typically occurs through the nitrogen atoms, forming a stable metallacycle. The flexible pentane (B18724) backbone of GDO distinguishes it from more rigid dioximes, such as dimethylglyoxime. This flexibility allows the two oxime groups to adopt various spatial arrangements to accommodate the preferred coordination geometry of different metal ions. This adaptability is a key aspect of its design, enabling it to bind to a wider array of metals compared to more sterically constrained ligands.

Derivatives of GDO can be synthesized to tune its properties. For instance, modification of the aliphatic chain could alter the ligand's flexibility and the "bite angle" of the chelating groups, thereby influencing the stability and stereochemistry of the resulting metal complexes.

The dual oxime structure is central to its utility, enabling effective chelation that is leveraged in applications ranging from analytical chemistry to environmental remediation. smolecule.com

Depending on the reaction conditions, the nature of the metal ion, and the metal-to-ligand ratio, dioxime ligands can form both mononuclear and polynuclear complexes. tandfonline.comtandfonline.com

Mononuclear Complexes: In a typical mononuclear complex, one or two GDO ligands coordinate to a single metal center. For a square planar geometry, a common arrangement for d⁸ metals like Ni(II), a 1:2 metal-to-ligand ratio would be expected, forming a [M(GDO)₂) complex. In such a structure, the two GDO ligands would bind to the metal ion through their nitrogen atoms.

Polynuclear Complexes: The oxime group also possesses the ability to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear, or multimetallic, complexes. brocku.cabac-lac.gc.ca For example, the oximato bridge (N-O⁻) can link two metal ions, a coordination behavior that has been studied in other dioxime systems to create heteropolymetallic structures with interesting magnetic properties. tandfonline.com While the potential for GDO to form such polynuclear species exists, specific research detailing the synthesis and characterization of these types of complexes with GDO is not widely documented in the reviewed literature. The formation of such structures would be highly dependent on factors like pH, which influences the deprotonation of the oxime's hydroxyl group to form the oximato bridge.

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. 4ader.ro This process results in the formation of a stable, ring-like structure called a chelate. cornell.edu The enhanced stability of these complexes compared to those with monodentate ligands is known as the chelate effect. This compound, with its two oxime functional groups, is an effective chelating agent for a variety of metal ions.

Research has indicated that GDO forms stable complexes with several metal ions, making it useful for extraction and removal from aqueous solutions. smolecule.com Studies have primarily focused on its complexation with the following ions:

Uranium (as Uranyl, UO₂²⁺): GDO has been investigated as a candidate for the recovery of uranium from seawater, which suggests it forms highly stable complexes even in the presence of high concentrations of competing ions. smolecule.com

Calcium (Ca²⁺) and Magnesium (Mg²⁺): The ability to chelate alkaline earth metals is also noted. smolecule.com

The table below summarizes the metal ions known to be chelated by this compound based on available research.

| Metal Ion | Application Context | Reference |

| Uranium (UO₂²⁺) | Recovery from seawater | smolecule.com |

| Calcium (Ca²⁺) | General complexation studies | smolecule.com |

| Magnesium (Mg²⁺) | General complexation studies | smolecule.com |

| Manganese (Mn²⁺) | Complexation with polymers containing glutaraldehyde (B144438) | researchgate.net |

| Cobalt (Co²⁺) | Complexation with polymers containing glutaraldehyde | researchgate.net |

| Nickel (Ni²⁺) | Complexation with polymers containing glutaraldehyde | researchgate.net |

| Copper (Cu²⁺) | Complexation with polymers containing glutaraldehyde | researchgate.net |

| Zinc (Zn²⁺) | Complexation with polymers containing glutaraldehyde | researchgate.net |

Note: The research with Mn, Co, Ni, Cu, and Zn involves condensation polymerization with glycine (B1666218) metal complexes and glutaraldehyde, representing a more complex system than simple GDO chelation. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of coordination chemistry, influencing the physical and chemical properties of metal complexes. slideshare.nettandfonline.comcognitoedu.org For complexes of this compound, several types of isomerism are theoretically possible due to the ligand's structure.

Geometric Isomerism: Geometric isomers, such as cis and trans isomers, arise when ligands occupy different positions around the central metal ion. scirp.org In a square planar [M(GDO)₂] complex, the two flexible GDO ligands could arrange themselves in different ways. However, the most significant potential for geometric isomerism in GDO complexes comes from the flexibility of the -(CH₂)₃- backbone. The rotation around the C-C single bonds allows the two oxime groups to be positioned in various ways relative to a coordination plane, which could lead to different conformers or isomers.

Conformational Isomerism: The five-carbon aliphatic chain of GDO is not rigid. This flexibility means that the chelate ring formed upon coordination with a metal ion can adopt different conformations (e.g., chair, boat). These different conformations could result in distinct stereoisomers with different stabilities and reactivities.

While the principles of stereoisomerism are well-established for coordination compounds, slideshare.netcognitoedu.org specific experimental studies isolating and characterizing the distinct stereoisomers of metal-Glutaraldehydedioxime complexes are not extensively reported in the surveyed scientific literature. The study of stereochemistry in related, but more rigid, dioxime complexes suggests that controlling isomer formation is crucial for applications in catalysis and materials science. 4ader.ro

Spectroscopic and Structural Elucidation Research of this compound Complexes

The characterization of coordination compounds relies heavily on spectroscopic and diffraction techniques to determine their structure, bonding, and electronic properties.

Spectroscopic methods are indispensable for elucidating the structure of coordination compounds in both solid and solution states. researchgate.netresearchgate.net For this compound complexes, key techniques would include FT-IR, NMR, and UV-Vis spectroscopy.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify functional groups and probe the bonding between a ligand and a metal ion. Upon complexation of GDO, characteristic shifts in the vibrational frequencies of the oxime group are expected. Specifically, the C=N stretching vibration and the N-O stretching vibration would likely shift to different wavenumbers, providing direct evidence of coordination through the oxime nitrogen and/or oxygen atoms. tandfonline.comsigmaaldrich.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule in solution. nih.govacs.orgresearchgate.net For a diamagnetic metal-GDO complex, ¹H and ¹³C NMR would reveal changes in the chemical shifts of the protons and carbons near the coordination sites. The signals for the -CH=N- and the aliphatic bridge protons would be particularly sensitive to complexation.

UV-Vis Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within a molecule. bac-lac.gc.cacornell.edu Coordination of GDO to a transition metal ion is expected to give rise to new absorption bands in the visible or ultraviolet region. These can often be assigned to d-d transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands, which provide insight into the electronic structure of the complex.

The following table presents representative spectroscopic data for dioxime-type metal complexes. Note: Specific, detailed spectroscopic data for simple, isolated Metal-Glutaraldehydedioxime complexes is limited in the available literature. This data is illustrative of typical values observed for related dioxime complexes.

| Spectroscopic Technique | Observed Feature | Typical Change Upon Complexation |

| FT-IR | ν(C=N) (imine stretch) | Shift in frequency (e.g., 1600-1650 cm⁻¹) indicates coordination. smolecule.com |

| ν(N-O) (oxime stretch) | Shift in frequency (e.g., 900-1000 cm⁻¹) confirms oximato bonding. sigmaaldrich.com | |

| ν(M-N) (metal-nitrogen) | Appearance of new band in far-IR (400-600 cm⁻¹) confirms M-N bond. tandfonline.com | |

| NMR | δ(¹H) of -OH proton | Disappearance upon deprotonation or significant shift upon coordination. |

| δ(¹H) of -CH=N proton | Downfield or upfield shift indicates change in electronic environment. | |

| UV-Vis | d-d transitions | Appearance of weak absorption bands in the visible region for transition metals. |

| Charge Transfer (CT) | Appearance of intense bands, often in the UV or near-visible region. |

For this compound complexes, XRD studies would be crucial to:

Confirm the coordination number and geometry of the metal center (e.g., square planar, tetrahedral, octahedral).

Precisely measure the M-N and M-O bond lengths.

Determine the conformation of the flexible five-carbon chain.

Identify the specific stereoisomer present in the crystal.

Elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions like hydrogen bonding.

While XRD is a powerful tool, published crystal structures of simple metal complexes with this compound as the sole ligand are not readily found in the searched literature. However, a crystal structure for a complex with the related ligand glutaroimide-dioxime has been reported, providing the closest available experimental data. The data for a Vanadium(V) complex with this related ligand is presented below for illustrative purposes.

Table of Crystallographic Data for a Related Dioxime Complex Disclaimer: The following data is for the complex Na[V(L)₂]·2H₂O, where L is glutaroimide-dioxime , a cyclic analogue of GDO. It is presented here to illustrate the type of information obtained from X-ray diffraction studies, due to the lack of available data for this compound itself.

| Parameter | Value |

| Compound | Na[V(C₅H₆N₃O₃)₂]·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.158(2) |

| b (Å) | 13.911(3) |

| c (Å) | 11.832(2) |

| β (°) | 99.41(3) |

| Volume (ų) | 1649.0(6) |

| Z (formula units/cell) | 4 |

| Metal Coordination | Distorted Octahedral |

Source: Based on data reported for the Vanadium(V) complex of glutaroimide-dioxime.

Spectroscopic Investigations of Electronic Structures and Ligand Fields

Spectroscopic techniques are indispensable for elucidating the geometric and electronic structures of metal complexes. For this compound complexes, analysis would rely heavily on infrared (IR) and UV-Visible (UV-Vis) spectroscopy to understand the ligand-to-metal bonding and the resulting ligand field effects.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the dioxime ligand to a metal center. The coordination event induces significant shifts in the vibrational frequencies of key functional groups. Upon complexation, the C=N (azomethine) stretching vibration, typically observed in the free ligand, shifts to a lower frequency. scirp.orgtubitak.gov.tr This shift indicates a reduction in the C=N bond order due to the donation of electron density from the nitrogen lone pair to the metal ion. Conversely, the N-O stretching vibration often shifts to a higher frequency upon coordination. bingol.edu.tr These characteristic shifts provide definitive evidence of the involvement of the oxime nitrogens in bonding. scirp.orgbingol.edu.tr

Table 1: Representative IR Absorption Bands (cm⁻¹) for a vic-Dioxime Ligand and its Metal Complex Data based on analogous vic-dioxime systems.

| Vibrational Mode | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Inference |

| O-H (stretching) | 3370 - 3440 | - (or broad, shifted) | Disappearance or shift indicates deprotonation or strong H-bonding upon complexation. |

| C=N (stretching) | 1590 - 1670 | 1550 - 1620 | Shift to lower frequency confirms coordination of azomethine nitrogen to the metal. tubitak.gov.tr |

| N-O (stretching) | 930 - 1060 | 970 - 1090 | Shift to higher frequency indicates change in N-O bond character upon coordination. dergipark.org.tr |

| M-N (stretching) | - | 500 - 520 | Appearance of a new band confirms the formation of a metal-nitrogen bond. dergipark.org.tr |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound-metal complexes are expected to be rich in information regarding the d-orbital splitting and charge transfer phenomena. The absorption bands can be generally assigned to three main types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. These bands are typically found in the visible region but are often of low intensity. For square-planar complexes (e.g., with Ni(II)), these transitions provide direct insight into the ligand field strength. tubitak.gov.tr

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron moves from a ligand-based molecular orbital to a metal-based d-orbital. These are common in complexes with electron-rich ligands and metals in higher oxidation states. sphinxsai.com

Metal-to-Ligand Charge Transfer (MLCT): Here, an electron is excited from a metal d-orbital to an empty π* anti-bonding orbital on the ligand. These transitions are typically intense and are observed in complexes with metals in low oxidation states and ligands possessing π-acceptor capabilities. scirp.org

Table 2: Typical Electronic Absorption Bands for Metal-Dioxime Complexes Data based on analogous vic-dioxime systems.

| Metal Ion (Geometry) | Wavelength Range (nm) | Assignment |

| Co(III) (Octahedral) | 310 - 350 | π → π* (Ligand) |

| 260 - 340 | Ligand-to-Metal Charge Transfer (LMCT) sphinxsai.com | |

| Cu(II) (Square Planar) | 610 - 640 | d-d Transitions tubitak.gov.tr |

| 310 - 460 | n → π* (Azomethine) tubitak.gov.tr | |

| Ni(II) (Square Planar) | 400 - 550 | d-d Transitions |

| 250 - 350 | Metal-to-Ligand Charge Transfer (MLCT) |

Catalytic Applications of this compound-Based Metal Complexes

Metal complexes derived from vic-dioxime ligands are notable for their catalytic activity in a variety of chemical transformations. unipi.itnih.gov The planar, tetradentate-like coordination environment provided by two dioxime ligands creates a stable yet reactive platform, particularly with metals like cobalt, nickel, and ruthenium. unipi.itepstem.net By analogy, this compound-based complexes are expected to be effective catalysts, with applications spanning both homogeneous and heterogeneous systems.

Research into Homogeneous Catalysis with Dioxime Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and activity due to the well-defined nature of the molecular catalytic sites. wiley.com Cobalt complexes of dioximes, known as "cobaloximes," are particularly famous as functional models for Vitamin B12 and have been extensively studied as catalysts for hydrogenation and hydrogen evolution reactions. acs.orgnih.gov

A this compound-cobalt complex could be anticipated to catalyze the hydrogenation of various unsaturated substrates, such as alkenes. tandfonline.com The catalytic cycle typically involves the activation of molecular hydrogen by the cobalt center. Ruthenium-dioxime complexes have also been developed as effective catalysts for one-pot transfer hydrogenation and N-methylation of nitroaromatics, using methanol (B129727) as both the hydrogen source and alkylating agent. unipi.it

Table 3: Representative Catalytic Performance in Homogeneous Hydrogenation Data based on analogous Ru(II)-dioxime catalyst for nitrobenzene (B124822) reduction/N-methylation. unipi.it

| Catalyst Precursor | Substrate | Product | Conversion (%) | Selectivity (%) |

| [RuI(nioxime)(η⁶-p-cymene)]NO₃ | Nitrobenzene | N-methylaniline | 50 | 50 |

| [RuI(nioxime)(η⁶-p-cymene)]NO₃ | Nitrobenzene | Aniline | 50 | 50 |

Heterogeneous Catalysis Development Utilizing this compound Ligands

While homogeneous catalysts are highly active, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase, circumvents this issue. researchgate.net this compound can be utilized to develop heterogeneous catalysts by immobilizing its metal complexes onto solid supports.

Common methods for immobilization include grafting the ligand onto the surface of materials like silica (B1680970) (SiO₂) or magnetic nanoparticles (e.g., Fe₃O₄) prior to or after metalation. sci-hub.sesci-hub.se For instance, a synthetic pathway could involve modifying a silica surface with a silane (B1218182) coupling agent that can then react with this compound. Subsequent reaction with a metal salt, such as a Ni(II) or Pd(II) precursor, would yield the anchored catalyst. sci-hub.se Such supported catalysts have shown high efficiency and excellent recyclability in reactions like Suzuki-Miyaura cross-couplings and the synthesis of dicoumarols. researchgate.netsci-hub.se The solid support ensures the stability of the catalyst and allows for easy recovery and reuse, aligning with the principles of green chemistry. sci-hub.se

Investigations into Reaction Mechanisms in Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing catalyst performance. The mechanism of hydrogen evolution catalyzed by cobaloximes has been a subject of intense investigation and provides a robust model for what to expect from this compound-cobalt complexes. acs.orgscispace.com The process is initiated by the reduction of the Co(II) precursor to a highly reactive Co(I) species. acs.org This species then reacts with a proton source (H⁺) to form a key intermediate, a cobalt(III)-hydride (Co(III)-H). scispace.compnas.org From this point, two primary pathways for H₂ evolution are proposed:

Homolytic Pathway (Bimetallic): Two molecules of the Co(III)-H intermediate react with each other in a bimolecular step to eliminate one molecule of H₂ and regenerate two molecules of the Co(II) catalyst. acs.orgpnas.org This pathway is often favored in many systems.

Heterolytic Pathway (Monometallic): The Co(III)-H intermediate is protonated by a second proton, leading to the release of H₂ and the formation of a Co(III) species, which is subsequently reduced back to the active Co(I) state to complete the cycle. acs.org

Thermodynamic and kinetic analyses suggest that the homolytic route often has a lower activation barrier. acs.org The rate-limiting step is frequently associated with the formation of the initial Co(III)-hydride intermediate. acs.orgscispace.com

Analytical Chemistry Research Applications of Glutaraldehydedioxime

Reagent Development for Spectrophotometric and Colorimetric Analyses

Spectrophotometry and colorimetry are mainstays of quantitative analysis, relying on the interaction of analytes with reagents to produce a measurable color change or absorbance of light. libretexts.orgwikipedia.org The development of new reagents is crucial for enhancing the selectivity and sensitivity of these methods.

Research on Selective and Sensitive Detection of Metal Ions

The dioxime groups in Glutaraldehydedioxime are expected to act as effective chelating agents for various metal ions, similar to other well-known dioximes like dimethylglyoxime, which is famously used for the selective determination of nickel. gfschemicals.com The formation of metal-dioxime complexes often results in the appearance of distinct colors, which can be quantified using spectrophotometry.

Research on related compounds, such as glutarimide dioxime, has demonstrated the strong complexing ability of the dioxime moiety for metal ions. Glutarimide dioxime has been shown to form stable complexes with U(VI), even in the presence of competing anions, highlighting its potential for the selective recovery and, by extension, determination of specific metals. acs.org It is plausible that this compound could form colored complexes with a range of transition metal ions, enabling their selective and sensitive detection. The specific metal ions it could detect and the sensitivity of such methods would depend on the stability and molar absorptivity of the resulting complexes.

A study on a related derivative, glutaraldehyde (B144438) phenyl hydrazone, has shown its utility as a chromogenic reagent for the spectrophotometric determination of heavy metals like Pb, Cr, Cd, and As. iiardjournals.org This further supports the potential of glutaraldehyde-based compounds in developing colorimetric methods for metal ion analysis.

Table 1: Spectrophotometric Determination of Metal Ions using a Glutaraldehyde Derivative

| Metal Ion | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (µg/g) |

| Pb | 395.0 nm | 2.213 × 10⁴ | 0.5250 |

| Cr | 360.0 nm | - | - |

| Cd | - | - | - |

| As | 395.0 nm | 2.460 × 10⁴ | 0.3432 |

Data derived from studies on Glutaraldehyde Phenyl Hydrazone iiardjournals.org

Development of Reagents for Non-Metallic Analyte Determination

The application of this compound for the determination of non-metallic analytes is less straightforward and would likely involve indirect methods. For instance, it could potentially be used in displacement reactions where the analyte displaces a metal ion from a this compound-metal complex, leading to a measurable change in absorbance. Another possibility lies in the derivatization of non-metallic analytes to introduce a functionality that can then react with this compound or its metal complexes. However, there is currently a lack of specific research in the available literature on the use of this compound for the determination of non-metallic species.

Chromatographic Separation and Detection Methodologies

Chromatography is a powerful technique for separating and analyzing complex mixtures. chemicalbook.com The stationary phase, the solid support within the chromatography column, plays a critical role in the separation process.

Stationary Phase Modification with this compound Derivatives

The chemical structure of this compound allows for its potential use in modifying stationary phases for chromatography. The oxime groups can be chemically bonded to support materials like silica (B1680970) gel to create a new stationary phase with unique separation properties. Such a modified stationary phase could exhibit enhanced selectivity for analytes that can interact with the dioxime groups, such as metal ions or compounds capable of hydrogen bonding.

While no studies were found that specifically use this compound for stationary phase modification, the principle has been demonstrated with other organic ligands. The development of such a stationary phase would involve chemically bonding this compound to a solid support and then evaluating its chromatographic performance for the separation of various classes of compounds.

Pre-concentration Techniques Using this compound-Based Adsorbents

Pre-concentration techniques are often necessary to detect trace amounts of analytes in environmental and biological samples. Solid-phase extraction (SPE) is a common pre-concentration method that uses an adsorbent material to selectively retain the analyte of interest.

This compound could be immobilized onto a solid support to create an adsorbent for the pre-concentration of metal ions. The dioxime groups would act as chelating sites to capture metal ions from a large volume of sample. The trapped metal ions could then be eluted with a small volume of a suitable solvent, thereby concentrating them for subsequent analysis by techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

A study on a glutaraldehyde-crosslinked thiosemicarbazide-modified poly(vinyl alcohol) adsorbent has demonstrated its effectiveness in the adsorption of Cd(II) metal ions. serambimekkah.id This research supports the feasibility of using glutaraldehyde-based materials for developing adsorbents for heavy metal pre-concentration.

Table 2: Adsorption Characteristics of a Glutaraldehyde-Crosslinked Adsorbent for Cd(II)

| Parameter | Value |

| Optimal Contact Time | 120 minutes |

| Adsorption Kinetic Model | Pseudo-second-order |

| Adsorption Capacity (qe) | 46.07 mg/g |

| Rate Constant (k₂) | 0.41 × 10⁻³ g mg⁻¹ min⁻¹ |

Data from a study on a glutaraldehyde-crosslinked thiosemicarbazide-modified poly(vinyl alcohol) adsorbent serambimekkah.id

Sensor Platform Development and Characterization

Chemical sensors are devices that produce a measurable signal in response to the presence of a specific analyte. The development of new sensor platforms with high sensitivity and selectivity is an active area of research.

The chelating properties of this compound make it a promising candidate for use as a recognition element in chemical sensors for metal ions. It could be incorporated into various sensor platforms, such as ion-selective electrodes (ISEs) or optical sensors.

In an ISE, this compound could function as an ionophore in a polymeric membrane, selectively binding to a target metal ion and generating a potentiometric response that is proportional to the ion's concentration. wikipedia.org For an optical sensor, the formation of a colored complex between this compound and a metal ion could be monitored by measuring changes in absorbance or fluorescence.

While there is no specific literature on sensors based on this compound, the use of glutaraldehyde as a cross-linking agent in the construction of biosensors is well-established. nih.gov For example, glutaraldehyde has been used to immobilize enzymes on electrode surfaces for the development of potentiometric biosensors. nih.govresearchgate.net This demonstrates the versatility of glutaraldehyde chemistry in sensor development, suggesting that this compound could similarly be integrated into sensor designs. The development of a this compound-based sensor would involve its immobilization on a transducer surface and the characterization of its response to various analytes.

Design and Fabrication of Electrochemical Sensors for Specific Analytes

There is a lack of specific studies detailing the design principles and fabrication processes of electrochemical sensors where this compound is the primary recognition element or plays a crucial role in the transducer mechanism for the detection of specific analytes.

Optochemical Sensor Research Utilizing this compound

Similarly, the scientific literature does not provide significant research on the application of this compound in the development of optochemical sensors. There are no readily available studies that describe its use as a chromogenic or fluorogenic reagent or as a key component in optical sensing platforms.

Integration of Dioxime Compounds in Biosensor Architectures

While the broader class of dioxime compounds has been explored in various analytical methods, specific research detailing the integration and functional role of this compound within biosensor architectures is not found in the available scientific literature. Its potential advantages or specific interactions within a biological recognition layer remain uncharacterized.

Environmental Science Research with Glutaraldehydedioxime

Adsorption and Remediation Studies of Environmental Contaminants

Adsorption is a widely used technique for the removal of pollutants from water due to its efficiency and cost-effectiveness. Materials with high surface area and specific functional groups are excellent candidates for adsorbents. The dioxime structure of Glutaraldehydedioxime suggests its potential as a versatile adsorbent for a range of environmental contaminants.

Heavy metal pollution is a significant environmental concern due to the toxicity and persistence of metals like lead, cadmium, mercury, and chromium. The oxime groups in this compound are expected to act as effective chelating agents for these metal ions. The nitrogen and oxygen atoms in the oxime functional groups can donate lone pairs of electrons to form stable coordination complexes with metal ions, effectively removing them from solution.

The mechanism of adsorption is likely to involve the formation of surface complexes between the this compound and the metal ions. The efficiency of this process would be dependent on factors such as pH, temperature, initial metal concentration, and the presence of other ions. Research in this area would involve batch adsorption studies to determine the adsorption capacity and kinetics, as well as spectroscopic and microscopic analyses to elucidate the binding mechanisms.

Illustrative Data: Expected Adsorption Capacities for Heavy Metals

| Heavy Metal Ion | Projected Adsorption Capacity (mg/g) | Optimal pH Range |

|---|---|---|

| Lead (Pb²⁺) | 150 - 250 | 5.0 - 6.5 |

| Cadmium (Cd²⁺) | 100 - 180 | 6.0 - 7.5 |

| Copper (Cu²⁺) | 120 - 200 | 4.5 - 6.0 |

| Chromium (Cr⁶⁺) | 80 - 150 | 3.0 - 5.0 |

Note: This table presents hypothetical data based on the performance of similar oxime-containing adsorbent materials.

Organic pollutants, such as dyes, phenols, and pesticides, are another major class of water contaminants. The potential for this compound to sequester these pollutants would likely depend on a combination of hydrogen bonding and other non-covalent interactions. The hydroxyl groups of the oxime moieties could form hydrogen bonds with polar functional groups present in organic pollutant molecules.

Further research would be necessary to explore the efficacy of this compound for the removal of various organic pollutants. Studies would focus on understanding the adsorption isotherms and kinetics to evaluate the material's performance under different environmental conditions.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com While this compound itself is not an oxidant, it could potentially be used in conjunction with AOPs. For instance, it could be part of a composite material that first adsorbs pollutants, concentrating them onto a surface where they can be more efficiently degraded by hydroxyl radicals generated through processes like Fenton or photo-Fenton reactions. nih.govresearchgate.net

Another possibility is the use of this compound-metal complexes as catalysts in Fenton-like reactions. The chelated metal ion could participate in the catalytic cycle of generating reactive oxygen species, potentially enhancing the degradation of recalcitrant organic pollutants. nih.gov

Development of Novel Adsorbent Materials

To enhance its practical application, this compound can be incorporated into or onto various support materials to create novel, high-performance adsorbents. These materials could offer improved stability, higher surface area, and easier separation from treated water.

Inert, high-surface-area materials such as silica (B1680970), activated carbon, and zeolites can be chemically modified to anchor this compound molecules on their surfaces. This functionalization would combine the excellent structural properties of the support with the specific pollutant-binding capabilities of the dioxime.

The synthesis of such materials would typically involve a multi-step process, starting with the activation of the support surface, followed by the covalent attachment of this compound. The resulting functionalized adsorbent would then be characterized to confirm the successful modification and evaluated for its performance in removing target pollutants.

Illustrative Research Findings: Functionalized Adsorbent Performance

| Adsorbent Material | Target Pollutant | Removal Efficiency (%) |

|---|---|---|

| This compound-Silica | Lead (Pb²⁺) | > 98 |

| This compound-Activated Carbon | Methylene (B1212753) Blue | > 95 |

| This compound-Zeolite | Cadmium (Cd²⁺) | > 97 |

Note: This table presents hypothetical data based on the performance of similar functionalized adsorbent materials.

This compound can be used as a monomer or a cross-linking agent in the synthesis of polymeric sorbents. nih.gov For example, it could be copolymerized with other monomers to create a polymer network with a high density of oxime functional groups. researchgate.net Such polymer-based sorbents, often in the form of hydrogels or resins, can exhibit high swelling capacity, allowing for efficient diffusion of pollutants to the active binding sites. nih.govnih.gov

A common approach involves the cross-linking of natural polymers like chitosan (B1678972) with agents such as glutaraldehyde (B144438) to improve their stability and adsorption capacity. mdpi.commdpi.comresearchgate.net By analogy, this compound could be used to create novel chitosan-based sorbents with enhanced affinity for heavy metals and other pollutants. nih.govmdpi.com The evaluation of these polymer-based sorbents would involve assessing their mechanical stability, reusability, and adsorption performance in both batch and continuous flow systems.

Mechanistic Studies of Adsorption Phenomena

A thorough review of scientific literature reveals a significant lack of specific research focused on the mechanistic studies of this compound adsorption for environmental science applications. While extensive research exists for the precursor compound, glutaraldehyde, and other various organic molecules, data specifically detailing the adsorption kinetics, isotherms, and thermodynamic properties of this compound are not available in the reviewed sources.

The adsorption mechanism of a chemical compound onto a sorbent material is a complex process governed by the compound's unique molecular structure, polarity, and functional groups, as well as the sorbent's surface chemistry and porous structure. This compound (C₅H₁₀N₂O₂) possesses two oxime functional groups (-NOH), which differ significantly from the aldehyde groups (-CHO) of glutaraldehyde. These differences in chemical structure mean that the adsorption behavior, including the nature of surface interactions (e.g., hydrogen bonding, van der Waals forces, or chemical bonding), cannot be accurately inferred from studies on glutaraldehyde.

To provide a scientifically accurate and detailed analysis as requested, dedicated experimental research on this compound would be required. Such research would typically involve:

Kinetic Modeling: Investigating the rate of adsorption using models like pseudo-first-order and pseudo-second-order to determine the rate-controlling steps.

Isotherm Analysis: Applying models such as the Langmuir, Freundlich, and Temkin isotherms to equilibrium data to understand the nature of the adsorbent surface and the interaction between this compound and the adsorbent.

Thermodynamic Studies: Calculating parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) to determine the spontaneity and nature of the adsorption process.

Spectroscopic and Microscopic Analyses: Using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups involved in the adsorption process and scanning electron microscopy (SEM) to observe surface morphology changes.

Without such specific studies, it is not possible to generate the detailed research findings and data tables for this compound as instructed.

Polymer Science and Material Research Incorporating Glutaraldehydedioxime

Polymerization and Cross-linking Research

The dual reactive sites of glutaraldehydedioxime make it a versatile molecule for creating and modifying polymer structures. Research in this area investigates its role as a building block for new polymers and as an agent for strengthening and functionalizing existing ones.

While extensive research exists on the polymerization of its parent compound, glutaraldehyde (B144438), the direct use of this compound as a monomer or co-monomer is a more nascent field of study. Glutaraldehyde itself undergoes polymerization through an intramolecular-intermolecular propagation mechanism, leading to the formation of polymers with α-oxypyran rings as the main structural unit. researchgate.net This process can be initiated by catalysts such as triethylaluminum-water complexes or even spontaneously in aqueous solutions. researchgate.net

The introduction of oxime groups in this compound alters the reactivity compared to the aldehyde groups in glutaraldehyde. This suggests that its polymerization behavior, if initiated, would follow different chemical pathways. Research into synthesizing novel polymers where this compound serves as a primary building block could lead to materials with unique properties, such as enhanced thermal stability or novel functionalities stemming from the oxime groups integrated into the polymer backbone. The incorporation of co-monomers in polymerization processes is a strategy used to tailor the properties of the final polymer, such as its crystallinity and branching. jku.atresearchgate.net Future research may explore the copolymerization of this compound with other monomers to create functional polymers with precisely controlled characteristics.

This compound is recognized for its significant potential in forming and modifying polymer networks, primarily through cross-linking reactions. Cross-linking is a critical process for enhancing the mechanical, thermal, and chemical stability of polymeric materials. The bifunctional nature of this compound allows it to form stable covalent bonds, effectively creating bridges between polymer chains.

This compound has been investigated as a cross-linking agent for biopolymers like chitosan (B1678972) to form hydrogels. scilit.com The mechanism of cross-linking with polymers containing primary amine groups, such as chitosan, can proceed through various pathways. One rapid process involves the reaction of glutaraldehyde derivatives with primary amines to form polymers containing pyridine (B92270) rings. researchgate.net A slower mechanism involves aldol (B89426) condensation reactions between the cross-linker molecules themselves. researchgate.net The extent and nature of the cross-linking can be controlled by factors like the ratio of the cross-linker to the amine, pH, and reaction time. researchgate.net

The modification of polymer networks with this compound can lead to significant improvements in material properties. For instance, cross-linking can enhance the structural integrity and thermal stability of materials. Studies on related glutaraldehyde-crosslinked systems have shown improved mechanical properties and resistance to enzymatic degradation. nih.gov

Table 1: Comparison of Polymer Properties Before and After Cross-linking

| Property | Uncross-linked Polymer | Polymer Cross-linked with Glutaraldehyde Derivative |

| Solubility | Often soluble in specific solvents | Reduced solubility, may form insoluble gels |

| Mechanical Strength | Lower tensile strength and modulus | Increased tensile strength and modulus |

| Thermal Stability | Lower decomposition temperature | Increased decomposition temperature |

| Swelling Behavior | High degree of swelling | Controlled and reduced swelling |

| Chemical Resistance | More susceptible to chemical attack | Enhanced resistance to solvents and chemicals |

Controlled Polymerization Techniques Utilizing Dioxime Derivatives

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized the synthesis of well-defined polymers with controlled molecular weight, architecture, and functionality. sigmaaldrich.comresearchgate.netnih.gov These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netnih.gov

The direct application of dioxime derivatives, including this compound, as key components (e.g., initiators, catalysts, or chain transfer agents) in these established CRP methods is not yet a widely explored area of research. However, the chemistry of dioximes suggests potential avenues for their integration. For example, the ability of cyclic imide dioximes to form stable complexes with metal ions is well-documented. researchgate.net This chelating ability is a critical feature of the ligands used in ATRP, which form complexes with a transition metal (typically copper) to catalyze the polymerization. mdpi.com Theoretically, dioxime-based ligands could be designed to modulate the reactivity and selectivity of the metal catalyst in ATRP, potentially offering new ways to control the polymerization process. Further research is necessary to explore the viability of using dioxime derivatives to create novel catalysts or control agents for CRP.

Development of Functional Polymeric Materials

The unique chemical properties of this compound make it a valuable component in the design of functional polymeric materials. These materials are engineered to exhibit specific behaviors or perform specialized functions, such as responding to environmental stimuli or selectively separating chemical species.

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their external environment. researchgate.net These stimuli can include temperature, pH, light, ionic strength, and the presence of specific molecules. researchgate.netnih.gov Hydrogels are a prominent class of materials used to create responsive systems due to their ability to undergo volume phase transitions (swelling or shrinking) in response to stimuli. nih.govnih.gov

This compound can play a crucial role as a cross-linker in the fabrication of such smart hydrogels. mdpi.commdpi.com While the responsive behavior is typically imparted by the polymer backbone (e.g., poly(N-isopropylacrylamide) for temperature sensitivity or poly(acrylic acid) for pH sensitivity), the cross-linker provides the necessary network structure that allows the material to maintain its integrity during the swelling and shrinking process. researchgate.netnih.gov By controlling the cross-linking density with this compound, the mechanical properties and the responsiveness of the hydrogel can be finely tuned. For instance, a higher cross-linking density would result in a mechanically stronger hydrogel that exhibits a less pronounced but faster swelling response. The development of this compound-crosslinked hydrogels opens possibilities for applications in areas like controlled drug delivery, where the release of a therapeutic agent can be triggered by specific physiological conditions. nih.gov

Table 2: Potential Roles of this compound in Responsive Hydrogel Systems

| Stimulus Type | Responsive Polymer Example | Role of this compound Cross-linker | Potential Application |

| pH | Chitosan, Poly(acrylic acid) | Forms stable network, controls swelling ratio and mechanical properties. | pH-triggered drug release in the gastrointestinal tract. mdpi.com |

| Temperature | Poly(N-isopropylacrylamide) | Maintains structural integrity during sol-gel transition, tunes response temperature. nih.gov | Injectable drug delivery systems that gel at body temperature. nih.gov |

| Ionic Strength | Polyelectrolytes | Modulates the electrostatic interactions within the network, affecting swelling. | Biosensors, water purification. |

| Biomolecules | Aptamer-functionalized polymers | Provides the scaffold for immobilizing recognition elements. | Targeted drug delivery, diagnostics. |

Integration into Membranes and Separation Technologies

Polymer membranes are essential components in a wide range of separation technologies, including water purification, gas separation, and pervaporation. The performance of these membranes is highly dependent on their chemical and physical properties. Functionalizing membranes with specific chemical agents can significantly enhance their separation efficiency and durability.

Glutaraldehyde and its derivatives are used to functionalize and modify polymer membranes to improve their performance. researchgate.net For example, glutaraldehyde has been used to graft chitosan, a natural polysaccharide, onto the surface of polyvinylidene fluoride (B91410) (PVDF) membranes. e3s-conferences.org This modification significantly enhances the hydrophilicity of the PVDF membrane, making it highly effective for oil-water separation. researchgate.nete3s-conferences.org The cross-linking reaction ensures that the chitosan is stably anchored to the membrane surface. e3s-conferences.org

The integration of this compound into membrane fabrication and modification offers similar advantages. Its ability to cross-link polymers can be used to stabilize the membrane structure, control pore size, and enhance chemical resistance. Functionalizing the membrane surface with the oxime groups of this compound could also introduce new functionalities, such as specific binding sites for metal ions, which could be exploited for the selective removal of heavy metals from water. yale.edu The use of this compound in the development of green polymeric membranes from water-soluble polymers like poly(vinyl alcohol) is another promising area, as cross-linking is essential to improve the stability and performance of such membranes in aqueous environments. mdpi.com

Fabrication of Smart Materials with this compound Moieties

The incorporation of this compound moieties into polymer structures is a sophisticated approach to fabricating smart materials capable of responding to specific environmental stimuli. These materials leverage the unique chemical properties of the dioxime group to create dynamic and reversible crosslinks, leading to materials with tunable mechanical properties, self-healing capabilities, and sensitivity to triggers such as pH and the presence of metal ions.

The fabrication process typically involves the reaction of this compound, or its precursors, with functionalized polymers. The dioxime group offers a versatile platform for creating crosslinked networks that are not static but can undergo association and dissociation under specific conditions. This dynamic nature is the foundation of their "smart" behavior.

Stimuli-Responsive Hydrogels

One of the most promising applications of this compound in smart materials is in the development of stimuli-responsive hydrogels. These are three-dimensional polymer networks that can absorb and retain large amounts of water, with their swelling behavior being dependent on external conditions.

pH-Responsive Swelling: Hydrogels crosslinked with this compound can exhibit significant pH-responsive swelling. The oxime linkages are known to be reversible under acidic conditions. This allows for the controlled degradation or swelling of the hydrogel in an acidic environment, which has potential applications in targeted drug delivery. For instance, a drug-loaded hydrogel could be designed to release its payload in the acidic microenvironment of a tumor or at specific locations in the gastrointestinal tract.

Research on similar systems using glutaraldehyde as a crosslinker for natural polymers like chitosan has demonstrated this pH-dependent behavior. While specific data for this compound-crosslinked hydrogels is emerging, the principles of oxime chemistry suggest a similar or even more tunable response. The swelling ratio of such hydrogels is expected to vary significantly with changes in pH, as illustrated in the conceptual data table below.

| pH | Equilibrium Swelling Ratio (%) | Proposed Mechanism |

|---|---|---|

| 2.0 | 850 | Acid-catalyzed hydrolysis of oxime crosslinks leads to network breakdown and high swelling. |

| 5.0 | 450 | Partial protonation and cleavage of oxime linkages. |

| 7.4 (Physiological) | 200 | Stable oxime crosslinks, resulting in a more compact hydrogel structure. |

| 9.0 | 220 | Oxime linkages remain stable; slight increase due to osmotic effects. |

Self-Healing Materials: The reversibility of the oxime bond is a key feature that can be exploited to create self-healing materials. When a material with this compound crosslinks is damaged, the broken crosslinks at the fracture interface can reform under appropriate conditions (e.g., application of a stimulus like a change in pH or temperature), leading to the restoration of the material's integrity and mechanical properties. This autonomous repair mechanism can significantly extend the lifespan and reliability of polymeric materials. The healing efficiency can be quantified by comparing the mechanical properties of the healed material to the original material.

Metal-Ion Responsive Materials

This compound is known to be an effective chelating agent for various metal ions. This property can be harnessed to fabricate smart materials that respond to the presence of specific metal ions. By incorporating this compound moieties into a polymer matrix, a material can be designed to undergo a change in its physical or chemical properties upon binding with a target metal ion.

This response can manifest in several ways, such as a change in color (colorimetric sensing), a change in fluorescence (fluorometric sensing), or a change in the material's mechanical properties. For example, the chelation of a metal ion could induce further crosslinking, leading to a stiffening of the material, or it could disrupt existing interactions, causing a softening. This functionality is particularly valuable for the development of sensors for environmental monitoring or medical diagnostics.

The table below conceptualizes the response of a hypothetical this compound-based polymer sensor to different metal ions.

| Metal Ion | Concentration (ppm) | Observed Response | Potential Application |

|---|---|---|---|

| Cu²⁺ | 10 | Visible color change from colorless to blue | Colorimetric sensor for copper |

| Ni²⁺ | 15 | Fluorescence quenching | Fluorometric sensor for nickel |

| Fe³⁺ | 5 | Increase in hydrogel stiffness | Mechanical sensor for iron |

| Pb²⁺ | 20 | Formation of a precipitate within the polymer matrix | Selective removal of lead from water |

The fabrication of smart materials incorporating this compound moieties is a field with significant potential. The unique and tunable properties of the dioxime linkage allow for the creation of materials that can intelligently respond to their environment, opening up new possibilities in areas ranging from advanced drug delivery to environmental sensing and self-repairing technologies. Further research is expected to yield more detailed insights into the fabrication--property relationships of these promising materials.

Advanced Characterization Techniques and Methodologies in Glutaraldehydedioxime Research

Spectroscopic Analysis in Glutaraldehydedioxime Research

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.

Infrared Spectroscopy (IR): IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, C=N, N-O, and C-H bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (oxime) | 3100 - 3500 (broad) |

| C=N (oxime) | 1620 - 1690 |

| N-O | 930 - 960 |

| C-H (alkane) | 2850 - 3000 |

This table presents generalized expected absorption ranges for the functional groups in this compound based on established spectroscopic principles.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman shift provides vibrational information that is complementary to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and can be used to identify the carbon backbone and the C=N double bonds in this compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are crucial in the study of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the carbon chain and the hydroxyl protons of the oxime groups.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound would give a distinct signal, allowing for the confirmation of the carbon framework. A study on the related, smaller compound, glyoxime, showed a ¹³C chemical shift at 146.07 ppm, which can serve as a reference point for the expected shifts in this compound. dergipark.org.tr

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH=NOH | ~7.5 - 8.5 | ~145 - 155 |

| -CH₂- (adjacent to C=N) | ~2.5 - 3.0 | ~25 - 35 |

| -CH₂- (central) | ~1.8 - 2.2 | ~20 - 30 |

| N-OH | ~10.0 - 12.0 | - |

This table shows predicted chemical shift ranges for this compound based on typical values for similar functional groups and data from related compounds.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of bonds within the molecule.

Microscopic and Surface Analysis

Microscopic techniques are employed to visualize the morphology and structure of this compound at the micro and nano levels.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. In the context of this compound, SEM would be used to study the crystal morphology, particle size distribution, and surface texture of the solid compound. This information is valuable for understanding the physical properties of the material.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is used to observe the internal structure of a material at a much higher resolution than SEM. If this compound were to be prepared in the form of nanoparticles or thin films, TEM would be essential for characterizing the size, shape, and arrangement of the nanostructures.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

An XPS analysis of this compound would provide high-resolution spectra for the core levels of its constituent elements: Carbon (C1s), Nitrogen (N1s), and Oxygen (O1s).

Carbon (C1s) Spectrum: The C1s spectrum would be expected to show distinct peaks corresponding to the different chemical environments of the carbon atoms within the molecule. The five carbon atoms in the pentane (B18724) backbone would likely produce a primary peak, with potential shifts for the carbons bonded to the oxime groups (C=NOH).

Nitrogen (N1s) Spectrum: The N1s spectrum would be characteristic of the nitrogen atoms in the dioxime functional groups. This would provide information on the N-O and C=N bonding environments.

Oxygen (O1s) Spectrum: The O1s spectrum would reveal information about the oxygen atoms in the hydroxyl part of the oxime groups (-NOH).

Deconvolution of these high-resolution spectra would allow for the quantification of each chemical state, confirming the molecular structure of this compound. The binding energies of these core electrons are sensitive to the chemical environment, and shifts in these energies provide valuable information about bonding and oxidation states.

| Element | Core Level | Expected Chemical States and Bonding Environments |

| Carbon | C1s | C-C, C-H (in the alkyl chain), C=N (in the oxime groups) |

| Nitrogen | N1s | C=N-OH (in the oxime groups) |

| Oxygen | O1s | N-O-H (in the oxime groups) |

Thermal and Diffraction Techniques

Thermal and diffraction analyses are crucial for understanding the stability of a compound under heat and its solid-state structure.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Research

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials.

While specific TGA data for this compound is not available in the public domain, a TGA thermogram would be expected to show a distinct decomposition profile. The analysis would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment. The decomposition of this compound would likely proceed in one or more steps, corresponding to the cleavage of the oxime functional groups and the breakdown of the hydrocarbon backbone. The resulting data would be critical in establishing the thermal limits for the storage and application of this compound.

| Parameter | Information Provided |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition steps. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. |

X-ray Diffraction (XRD) for Crystallographic Studies

X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. An XRD analysis of a crystalline sample of this compound would produce a unique diffraction pattern, which serves as a "fingerprint" for the compound.

The diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), which are determined by the arrangement of atoms in the crystal lattice according to Bragg's Law. Analysis of the peak positions and intensities can be used to determine the unit cell parameters (a, b, c, α, β, γ), space group, and the precise arrangement of atoms within the crystal. This information is fundamental to understanding the solid-state packing, intermolecular interactions, and physical properties of this compound. In the absence of specific experimental XRD data, a hypothetical table of expected crystallographic parameters is presented below.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρcalc) | The theoretical density of the crystal. |

Computational and Theoretical Investigations of Glutaraldehydedioxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comq-chem.com It has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. irjweb.com DFT calculations could provide significant insights into the electronic properties and reactivity of Glutaraldehydedioxime.

A primary focus of DFT analysis would be the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Hypothetical DFT Data for this compound:

If DFT calculations were performed on this compound, a data table summarizing key electronic properties could be generated. This would likely involve selecting a suitable functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p)) to perform the calculations. irjweb.comnih.gov